molecular formula C8H11Cl2N3O B1449317 3-(3-Chloro-pyrazin-2-yloxy)-cyclobutylamine hydrochloride CAS No. 1349184-52-6

3-(3-Chloro-pyrazin-2-yloxy)-cyclobutylamine hydrochloride

Cat. No.: B1449317
CAS No.: 1349184-52-6
M. Wt: 236.1 g/mol
InChI Key: QBTGCDNUHXIKBE-UHFFFAOYSA-N
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Description

3-(3-Chloro-pyrazin-2-yloxy)-cyclobutylamine hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a cyclobutylamine group attached to a pyrazine ring, which is further substituted with a chlorine atom and an oxy group. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chloro-pyrazin-2-yloxy)-cyclobutylamine hydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-chloropyrazine with cyclobutylamine in the presence of a suitable base to form the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chloro-pyrazin-2-yloxy)-cyclobutylamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom on the pyrazine ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyrazine derivatives.

Scientific Research Applications

3-(3-Chloro-pyrazin-2-yloxy)-cyclobutylamine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3-Chloro-pyrazin-2-yloxy)-cyclobutylamine hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-Chloropyrazine: A precursor in the synthesis of 3-(3-Chloro-pyrazin-2-yloxy)-cyclobutylamine hydrochloride.

    Cyclobutylamine: Another precursor used in the synthesis.

    3-(3-Chloropyridin-2-yl)-N-hydroxy-N-aryl-1H-pyrazole-5-carboxamides: A related compound with similar structural features.

Uniqueness

This compound is unique due to its specific combination of a cyclobutylamine group and a chloropyrazine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

3-(3-chloropyrazin-2-yl)oxycyclobutan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN3O.ClH/c9-7-8(12-2-1-11-7)13-6-3-5(10)4-6;/h1-2,5-6H,3-4,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBTGCDNUHXIKBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1OC2=NC=CN=C2Cl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a mixture of tert-butyl (3-((3-chloropyrazin-2-yl)oxy)cyclobutyl)carbamate (2.8 g, 9.61 mmol) in MeOH (20 mL) was added HCl/MeOH (20 mL, saturated with HCl gas), and then stirred at RT for 1 hour. The reaction mixture was concentrated to give 3-((3-chloropyrazin-2-yl)oxy)cyclobutanamine hydrochloride (2.2 g, 9.61 mmol, 100%). ESI-MS (M+1): 200 calc. for C8H10ClN3O 199.
Name
tert-butyl (3-((3-chloropyrazin-2-yl)oxy)cyclobutyl)carbamate
Quantity
2.8 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

3-(3-Chloro-pyrazin-2-yloxy)-cyclobutylamine hydrochloride
3-(3-Chloro-pyrazin-2-yloxy)-cyclobutylamine hydrochloride
Tert-butyl (3-((3-chloropyrazin-2-yl)oxy)cyclobutyl)carbamate
3-(3-Chloro-pyrazin-2-yloxy)-cyclobutylamine hydrochloride
3-(3-Chloro-pyrazin-2-yloxy)-cyclobutylamine hydrochloride
3-(3-Chloro-pyrazin-2-yloxy)-cyclobutylamine hydrochloride
Reactant of Route 6
3-(3-Chloro-pyrazin-2-yloxy)-cyclobutylamine hydrochloride

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